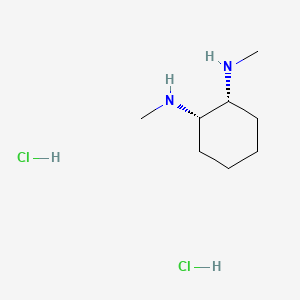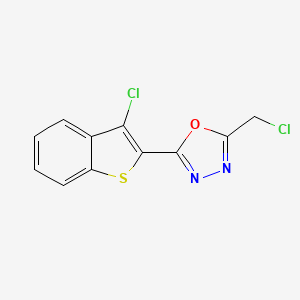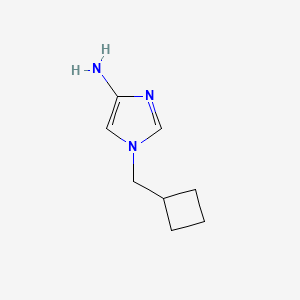
4-Amino-2-methylenebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methylenebutanoic acid is an organic compound with the molecular formula C5H9NO2. It belongs to the class of gamma amino acids and derivatives, characterized by having an amino group attached to the gamma carbon atom . This compound is also known by other names such as γ-Amino-α-methylene butyric acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylenebutanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobutyric acid with formaldehyde under basic conditions to introduce the methylene group at the alpha position . The reaction typically proceeds as follows:
Starting Material: 4-aminobutyric acid
Reagent: Formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide)
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-methylenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, Acyl chlorides
Major Products
Oxidation: this compound can be oxidized to 4-amino-2-methylene-4-oxobutanoic acid.
Reduction: Reduction yields 4-amino-2-methylbutanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-2-methylenebutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Amino-2-methylenebutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The methylene group can participate in electrophilic and nucleophilic reactions, further modulating biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methylbutanoic acid: Similar structure but lacks the methylene group.
4-Amino-3-methylenebutanoic acid: Similar structure with the methylene group at a different position.
4-Amino-2-methylenepentanoic acid: Similar structure with an additional carbon atom in the chain
Uniqueness
4-Amino-2-methylenebutanoic acid is unique due to the presence of both an amino group and a methylene group at specific positions, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
65370-67-4 |
|---|---|
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
4-amino-2-methylidenebutanoic acid |
InChI |
InChI=1S/C5H9NO2/c1-4(2-3-6)5(7)8/h1-3,6H2,(H,7,8) |
Clave InChI |
FTWHFXMUJQRNBK-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCN)C(=O)O |
melting_point |
170 - 179 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B13152259.png)

![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)

![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)








